5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring imparts interesting physical, chemical, and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . The process may also involve multiple steps to introduce other functional groups, such as the oxan-4-yl and carboxamide groups, to the pyridine ring.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique properties make it a valuable tool for studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-bromopyridine: An intermediate in the synthesis of fluorinated pyridines.
N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tridentate compound with similar structural features.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Compounds with fused heterocyclic systems and similar biological activities.
Uniqueness
5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide is unique due to its specific combination of a fluorinated pyridine ring with an oxan-4-yl and carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13FN2O2 |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
5-fluoro-N-(oxan-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c12-9-5-8(6-13-7-9)11(15)14-10-1-3-16-4-2-10/h5-7,10H,1-4H2,(H,14,15) |
InChI Key |
NMZHLLDCGVDZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
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